molecular formula C14H14N2O2 B1367342 Ozagrel methyl ester CAS No. 866157-50-8

Ozagrel methyl ester

カタログ番号: B1367342
CAS番号: 866157-50-8
分子量: 242.27 g/mol
InChIキー: FTLRFDGBBQSQMJ-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel methyl ester typically involves the esterification of ozagrel. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction . The resulting product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform reaction conditions. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

化学反応の分析

Types of Reactions

Ozagrel methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Cardiovascular Therapeutics

Ozagrel methyl ester primarily acts as an inhibitor of thromboxane A2 synthase, which plays a critical role in platelet aggregation and vasoconstriction. Its inhibition leads to reduced thromboxane A2 production, making it significant for preventing thrombus formation and improving blood flow in patients at risk for cardiovascular events such as heart attacks or strokes .

Clinical Studies :

  • Research has indicated that this compound exhibits antiplatelet aggregation properties and has been studied for its effectiveness in treating ischemic stroke, where thromboembolism is a major concern .
  • In one study, novel codrugs combining ozagrel with paeonol were synthesized, demonstrating protective effects against oxygen-glucose deprivation injury in neuronal cells (PC12) and showing good bioavailability .

Impurity Analysis

This compound is also utilized in the preparation of ozagrel impurities, which are essential for impurity analysis in drug formulations. The preparation method involves simple reactions that yield reference substances necessary for quality control and research into ozagrel bulk drugs.

The biological activity of this compound extends beyond thromboxane A2 inhibition. It has been investigated for its potential effects on various cellular processes associated with cardiovascular health:

  • Antiplatelet Activity : Its ability to inhibit platelet aggregation positions it as a candidate for further pharmacological investigations aimed at treating vascular disorders.
  • Neuroprotective Effects : Studies have shown that compounds derived from ozagrel exhibit neuroprotective properties, which could be beneficial in treating conditions like ischemic stroke .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

  • Case Study on Codrug Development :
    • Researchers synthesized novel codrugs involving ozagrel and paeonol, assessing their pharmacokinetic properties and antiplatelet activity. The optimal compound exhibited significant protective effects against neuronal injury .
  • Thromboxane Mediated Effects :
    • A study demonstrated that ozagrel effectively reversed streptozotocin-induced constriction of arterioles in diabetic rat models, indicating its potential therapeutic role in managing diabetes-related vascular complications .

生物活性

Ozagrel methyl ester, a derivative of ozagrel, is recognized for its significant role as an inhibitor of thromboxane A2 synthase. This compound is particularly relevant in the context of cardiovascular diseases, where it exhibits antiplatelet aggregation and vasodilatory effects. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and various biological effects supported by research findings.

Target Proteins
this compound primarily targets two critical proteins:

  • Thromboxane A2 (TXA2) synthase : An enzyme that converts prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
  • P2Y12 receptor : A receptor involved in platelet activation and aggregation.

Mode of Action
The compound inhibits TXA2 synthase and P2Y12, disrupting the biochemical pathways involved in platelet aggregation. This inhibition leads to a reduction in thromboembolic events, such as ischemic strokes, by decreasing platelet aggregation and promoting vasodilation through enhanced nitric oxide production in endothelial cells.

Pharmacokinetics

This compound undergoes metabolic conversion to two primary metabolites (M1 and M2) after administration. The pharmacokinetic profile indicates that the compound remains stable under physiological conditions, with minimal degradation over time. Studies show that at low doses, it effectively inhibits thromboxane A2 synthesis without significant adverse effects. However, higher doses may lead to hepatotoxicity and gastrointestinal disturbances .

Antiplatelet Activity

This compound significantly reduces platelet aggregation, which is crucial for preventing thrombus formation. In laboratory studies, it has been shown to exhibit a rapid onset of action with sustained effects over time.

Cellular Effects

  • Endothelial Cells : Enhances nitric oxide production, leading to vasodilation.
  • Platelets : Inhibits aggregation and reduces clot formation.
  • Cell Signaling Pathways : Modulates pathways such as the Rho kinase pathway, influencing vascular smooth muscle contraction and cell migration .

Clinical Applications

This compound has been investigated for its therapeutic potential in treating ischemic stroke and other cardiovascular conditions. Research indicates that ozagrel combined with traditional therapies shows promising outcomes in improving blood flow and reducing complications associated with cerebral infarction .

Comparative Studies

A study compared this compound with other antiplatelet agents like aspirin. The results highlighted its superior efficacy in inhibiting platelet aggregation under certain conditions, suggesting its potential as a preferred treatment option for patients at high risk of thromboembolic events .

Data Summary

Parameter This compound
Target Proteins TXA2 synthase, P2Y12
Mechanism Inhibition of TXA2 synthesis
Metabolites M1, M2
Key Effects Antiplatelet activity
Stability Stable under physiological conditions
Adverse Effects at High Doses Hepatotoxicity, GI disturbances

特性

IUPAC Name

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLRFDGBBQSQMJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ozagrel methyl ester
Reactant of Route 3
Reactant of Route 3
Ozagrel methyl ester
Reactant of Route 4
Reactant of Route 4
Ozagrel methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ozagrel methyl ester
Reactant of Route 6
Reactant of Route 6
Ozagrel methyl ester
Customer
Q & A

A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。